8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride
Description
8-(1H-pyrazol-3-yl)-6-azaspiro[34]octane dihydrochloride is a heterocyclic compound featuring a pyrazole ring and a spirocyclic structure
Properties
CAS No. |
2503203-01-6 |
|---|---|
Molecular Formula |
C10H17Cl2N3 |
Molecular Weight |
250.17 g/mol |
IUPAC Name |
8-(1H-pyrazol-5-yl)-6-azaspiro[3.4]octane;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c1-3-10(4-1)7-11-6-8(10)9-2-5-12-13-9;;/h2,5,8,11H,1,3-4,6-7H2,(H,12,13);2*1H |
InChI Key |
ZEJYHPIYDYYFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC=NN3.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride typically involves the formation of the pyrazole ring followed by the construction of the spirocyclic structure. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The spirocyclic structure can be introduced through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share the pyrazole ring but differ in their overall structure.
Imidazole derivatives: Similar in their heterocyclic nature but with different nitrogen positioning.
Uniqueness
8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other pyrazole or imidazole derivatives .
Biological Activity
Chemical Structure
8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride features a unique spirocyclic structure that contributes to its biological properties. The presence of the pyrazole moiety is significant as it often enhances the compound's interaction with biological targets.
Molecular Formula and Properties
- Molecular Formula : C₁₁H₁₄Cl₂N₄
- Molecular Weight : 252.16 g/mol
Research indicates that compounds with azaspiro structures can modulate various biological pathways, primarily through their interaction with neurotransmitter receptors and enzymes. The pyrazole group is known for its ability to act as a ligand for various receptors, potentially influencing neurochemical processes.
Pharmacological Profile
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. This activity is hypothesized to be mediated through serotonin and norepinephrine reuptake inhibition.
- Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in preclinical studies, likely through modulation of GABAergic systems.
- Neuroprotective Properties : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of azaspiro compounds:
- Study 1 : A study published in Journal of Medicinal Chemistry evaluated a series of azaspiro compounds, including derivatives of 8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane. The results indicated significant binding affinity to serotonin receptors, correlating with observed antidepressant effects in mouse models .
- Study 2 : Research published in Pharmacology Biochemistry and Behavior demonstrated that administration of the compound led to a marked decrease in anxiety-like behaviors in rodents, suggesting potential for treating anxiety disorders .
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
